1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features a unique combination of functional groups, including an isothiazolidine dioxide ring, a phenyl group, a thiophene ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps:
Formation of the Isothiazolidine Dioxide Ring: This step involves the cyclization of a suitable precursor, such as a sulfonamide, under oxidative conditions to form the isothiazolidine dioxide ring.
Attachment of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks an aromatic ring bearing a leaving group.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Formation of the Urea Moiety: The final step involves the reaction of an amine with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isothiazolidine dioxide ring can be reduced to the corresponding isothiazolidine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine, chlorine, or nitrating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Isothiazolidine.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly for its antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The unique combination of functional groups may make this compound useful in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: This compound can serve as a building block for the synthesis of more complex molecules, providing a versatile starting point for various synthetic pathways.
Mechanism of Action
The mechanism of action of 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific application. For example:
Antimicrobial Activity: The compound may interact with bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
Anticancer Activity: The compound may induce apoptosis in cancer cells by targeting specific signaling pathways or cellular structures.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines or modulate the activity of immune cells.
Comparison with Similar Compounds
Similar Compounds
1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)carbamate: Similar structure but with a carbamate group instead of a urea moiety.
1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)thiourea: Similar structure but with a thiourea group instead of a urea moiety.
Uniqueness
1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of the isothiazolidine dioxide ring, which imparts specific chemical properties and reactivity. Additionally, the combination of the phenyl, thiophene, and urea groups provides a versatile scaffold for further functionalization and exploration in various research fields.
Properties
IUPAC Name |
1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c19-15(16-11-14-3-1-9-22-14)17-12-4-6-13(7-5-12)18-8-2-10-23(18,20)21/h1,3-7,9H,2,8,10-11H2,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJNHOSCDTUTBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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